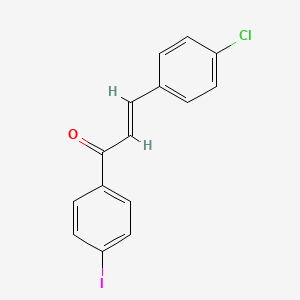![molecular formula C19H20ClN3O4 B11565613 4-methoxybenzyl (2E)-2-{4-[(3-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11565613.png)
4-methoxybenzyl (2E)-2-{4-[(3-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メトキシベンジル (2E)-2-{4-[(3-クロロフェニル)アミノ]-4-オキソブタン-2-イリデン}ヒドラジンカルボキシレートは、メトキシベンジル基、クロロフェニル基、ヒドラジンカルボキシレート部分を含む複雑な構造を持つ有機化合物です。
製造方法
合成経路と反応条件
4-メトキシベンジル (2E)-2-{4-[(3-クロロフェニル)アミノ]-4-オキソブタン-2-イリデン}ヒドラジンカルボキシレートの合成は、通常、中間体の形成を含む複数のステップを必要とします。一般的な方法の1つは、4-メトキシベンジルクロリドとヒドラジンを反応させて、ヒドラジンカルボキシレート中間体を形成することです。 この中間体は、その後、3-クロロフェニルアミンと適切なアルデヒドまたはケトンを特定の条件下で反応させて、最終生成物を得ます .
工業生産方法
この化合物の工業生産方法は、同様の合成経路を使用する場合がありますが、大規模生産のために最適化されています。 これには、連続フロー反応器、自動合成装置、および最終生成物の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(3-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methoxyphenyl derivatives, and carbonylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
化学反応の分析
反応の種類
4-メトキシベンジル (2E)-2-{4-[(3-クロロフェニル)アミノ]-4-オキソブタン-2-イリデン}ヒドラジンカルボキシレートは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
4-メトキシベンジル (2E)-2-{4-[(3-クロロフェニル)アミノ]-4-オキソブタン-2-イリデン}ヒドラジンカルボキシレートは、いくつかの科学研究に適用されます。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌活性や抗がん特性を含む、潜在的な生物活性について調査されています。
医学: 特に新薬の開発における、潜在的な治療的用途について調査されています。
工業: 特殊化学薬品や材料の製造に使用されます.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
4-メトキシベンジル (2E)-2-{4-[(3-クロロフェニル)アミノ]-4-オキソブタン-2-イリデン}ヒドラジンカルボキシレートの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、特定の酵素または受容体を阻害することで作用し、細胞プロセスに変化をもたらす可能性があります。 正確な分子標的と経路を解明するには、詳細な研究が必要です .
類似化合物の比較
類似化合物
- 4-メトキシベンジルクロリド
- 3-クロロフェニルアミン
- ヒドラジンカルボキシレート誘導体
独自性
類似化合物との比較
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Steviol glycoside: Another compound with a complex molecular structure used in different applications.
Uniqueness: What sets (3E)-N-(3-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C19H20ClN3O4 |
|---|---|
分子量 |
389.8 g/mol |
IUPAC名 |
(4-methoxyphenyl)methyl N-[(E)-[4-(3-chloroanilino)-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C19H20ClN3O4/c1-13(10-18(24)21-16-5-3-4-15(20)11-16)22-23-19(25)27-12-14-6-8-17(26-2)9-7-14/h3-9,11H,10,12H2,1-2H3,(H,21,24)(H,23,25)/b22-13+ |
InChIキー |
NCCCGDLYJSHJJA-LPYMAVHISA-N |
異性体SMILES |
C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B11565530.png)
![4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one](/img/structure/B11565532.png)

![6-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565538.png)
![4-(4-bromophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11565551.png)
![2-(4-Ethylbenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11565553.png)
![2-Chloro-N-[(1E)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide](/img/structure/B11565556.png)
![2-(naphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11565561.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11565567.png)
![(2E,5Z)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(3-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11565571.png)
![(3Z)-5-bromo-3-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11565575.png)

![Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate]](/img/structure/B11565591.png)
![2,4-Dinitro-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11565593.png)
